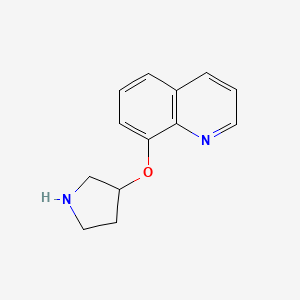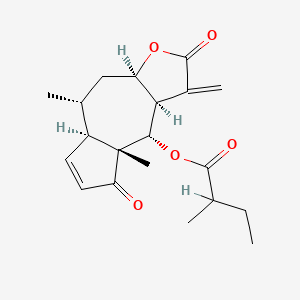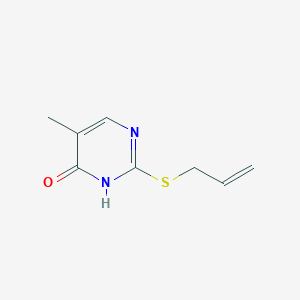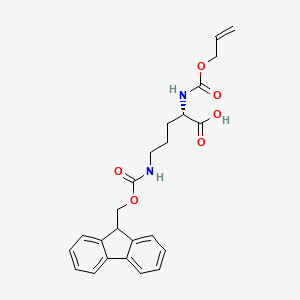
(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate
Overview
Description
(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate is a chemical compound that belongs to the class of oxazole derivatives. . This compound, in particular, features a trifluoromethyl group, which is often associated with enhanced biological activity and stability.
Preparation Methods
The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate typically involves the reaction of 3,5-dimethyl-1,2-oxazole with 2-benzyl-3,3,3-trifluoropropanoic acid. The reaction is usually carried out under mild conditions, often using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives with altered functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
(3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate has several scientific research applications:
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate involves its interaction with specific molecular targets within cells. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular proteins and enzymes. This interaction can lead to the modulation of various signaling pathways, ultimately affecting cellular functions and processes .
Comparison with Similar Compounds
Similar compounds to (3,5-Dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate include other oxazole derivatives and trifluoromethyl-containing compounds. Some examples are:
Isoxazole derivatives: These compounds share a similar five-membered ring structure with one oxygen and one nitrogen atom.
Thiazole derivatives: These compounds contain a sulfur atom in place of the oxygen atom in the oxazole ring.
Trifluoromethyl-containing compounds: The presence of the trifluoromethyl group in these compounds enhances their stability and biological activity, making them valuable in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO3/c1-9-13(10(2)22-19-9)21-14(20)12(15(16,17)18)8-11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYPVBKYMRBDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)OC(=O)C(CC2=CC=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344703 | |
| Record name | (3,5-dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959265-34-0 | |
| Record name | (3,5-dimethyl-1,2-oxazol-4-yl) 2-benzyl-3,3,3-trifluoropropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![RuCl2[(R)(DMSEGPHOS)][(R,(R))(DPEN)]](/img/structure/B1661736.png)
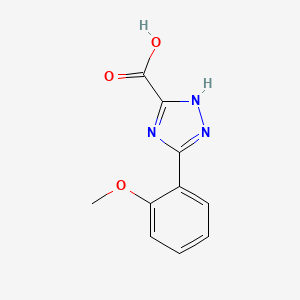
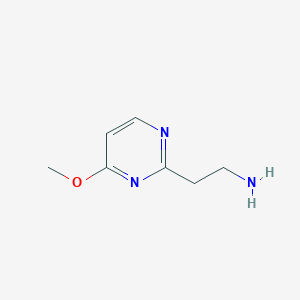
![(Imidazo[1,2-A]pyridin-5-ylmethyl)(methyl)amine](/img/structure/B1661741.png)
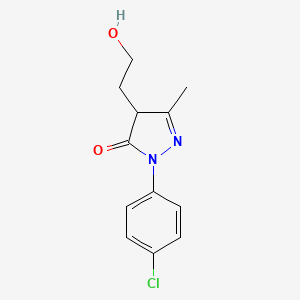

![tert-Butyl 4-[4-(hydroxymethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B1661748.png)


